5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an aminophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 4-aminobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, quinones, and other functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share a similar aminophenyl group but differ in the heterocyclic ring structure.
5-amino-2-(4-aminophenyl)amino benzenesulfonic acid: This compound has a similar aminophenyl group but contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of the aminophenyl group and the pyrrole ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,12H2,(H,14,15) |
InChI Key |
VBUMEDRYZOVUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)N |
Origin of Product |
United States |
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